molecular formula C19H29N3O2 B3020733 tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1936177-08-0

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No. B3020733
CAS RN: 1936177-08-0
M. Wt: 331.46
InChI Key: XSCHDBQKCSFSEA-UHFFFAOYSA-N
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Description

The compound tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted pyrazine derivatives and related compounds, which can offer insights into the chemical behavior and properties of the compound . These derivatives are of interest due to their potential applications in pharmaceuticals and materials science due to their structural and electronic properties .

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazine derivatives can involve multiple steps, including acylation, cyclization, and substitution reactions. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of pyrazole derivatives . Similarly, organocatalyzed synthesis has been employed to prepare tert-butyl substituted pyrrole derivatives from Boc-tetramic acid and benzylidenemalononitrile . These methods could potentially be adapted for the synthesis of tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazine derivatives can be characterized using spectroscopic methods such as NMR, FTIR, and Raman spectroscopy, as well as X-ray crystallography and computational methods like DFT analysis . These techniques can provide detailed information about the conformation, bond lengths, angles, and electronic distribution within the molecule. For example, NBO analysis can reveal the stability of the molecule and the presence of hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyrazine derivatives can involve various types of reactions, including hydrogen bonding interactions, as seen in the case of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, which form hydrogen-bonded supramolecular structures . Additionally, the presence of functional groups such as carboxylates and amides can participate in further chemical transformations, potentially leading to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazine derivatives are influenced by their molecular structure. These properties can include thermal stability, solubility, and the presence of intramolecular hydrogen bonds, which can affect the compound's melting point and boiling point . The electronic properties, such as the HOMO and LUMO energies, can be indicative of the compound's reactivity and its potential as a nonlinear optical material .

properties

IUPAC Name

tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-11-21-10-9-20(14-17(21)15-22)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHDBQKCSFSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCN(CC2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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